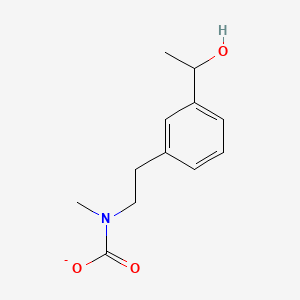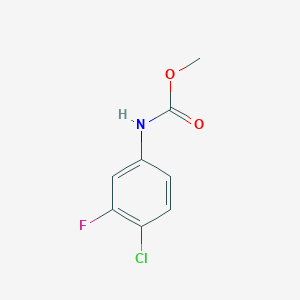
Methyl (4-chloro-3-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-chloro-3-fluorophenyl)carbamate is an organic compound with the molecular formula C8H7ClFNO2. It is a carbamate derivative, characterized by the presence of a carbamate group (–O–C(=O)–NH2) attached to a phenyl ring substituted with chlorine and fluorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Die industrielle Produktion von Methyl-(4-Chlor-3-fluorphenyl)carbamate beinhaltet oft die großtechnische Synthese unter Verwendung von automatisierten Reaktoren. Das Verfahren umfasst die sorgfältige Kontrolle von Reaktionsbedingungen wie Temperatur, Druck und Reagenzkonzentrationen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-(4-Chlor-3-fluorphenyl)carbamate unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chlor- oder Fluoratome durch andere Nukleophile ersetzt werden.
Oxidation und Reduktion: Es kann zur Bildung entsprechender N-Oxide oxidiert oder zur Bildung von Aminen reduziert werden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat werden üblicherweise verwendet.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte, die gebildet werden
Substitution: Produkte umfassen verschiedene substituierte Phenylcarbamate.
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung von Aminen.
Wissenschaftliche Forschungsanwendungen
Methyl-(4-Chlor-3-fluorphenyl)carbamate wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:
Chemie: Als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle.
Biologie: Wird in Studien verwendet, die sich mit Enzyminhibition und Proteininteraktionen befassen.
Medizin: Auf seine potenziellen pharmakologischen Eigenschaften untersucht, einschließlich seiner Rolle als Enzyminhibitor.
Industrie: Wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-(4-Chlor-3-fluorphenyl)carbamate beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen. Die Carbamate-Gruppe kann kovalente Bindungen mit dem aktiven Zentrum von Enzymen eingehen, was zur Inhibition der Enzymaktivität führt. Diese Wechselwirkung stört normale biochemische Wege, was sie in verschiedenen Anwendungen nützlich macht, darunter als Pestizid oder pharmazeutisches Mittel .
Wissenschaftliche Forschungsanwendungen
Methyl (4-chloro-3-fluorophenyl)carbamate is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including its role as an enzyme inhibitor.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (4-chloro-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction disrupts normal biochemical pathways, making it useful in various applications, including as a pesticide or pharmaceutical agent .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-(4-Fluorphenyl)carbamate
- Methyl-(4-Chlorphenyl)carbamate
- Methyl-(3-Fluorphenyl)carbamate
Einzigartigkeit
Methyl-(4-Chlor-3-fluorphenyl)carbamate ist aufgrund des Vorhandenseins von sowohl Chlor- als auch Fluorsubstituenten am Phenylring einzigartig. Diese doppelte Substitution verleiht im Vergleich zu anderen ähnlichen Verbindungen besondere chemische und physikalische Eigenschaften wie erhöhte Reaktivität und Stabilität .
Eigenschaften
Molekularformel |
C8H7ClFNO2 |
|---|---|
Molekulargewicht |
203.60 g/mol |
IUPAC-Name |
methyl N-(4-chloro-3-fluorophenyl)carbamate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
UAJDFOWIRIIFQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC(=C(C=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


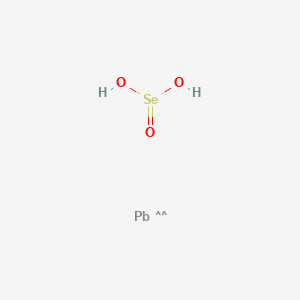
![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)
![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)
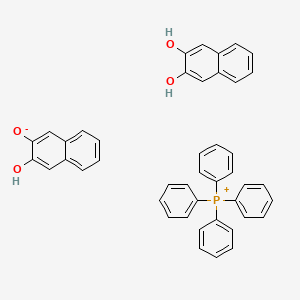
![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12340778.png)
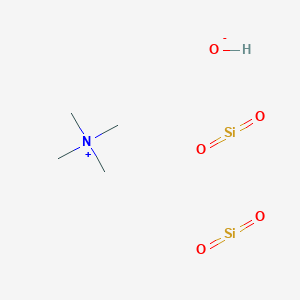
![(E)-N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B12340788.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B12340790.png)
![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)
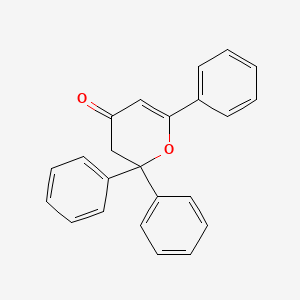
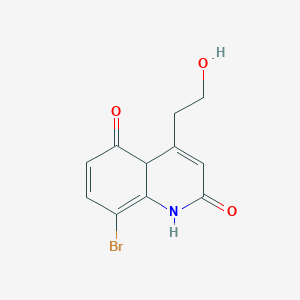
![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)
